molecular formula C16H18ClN3O3 B1328952 (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine CAS No. 1186662-45-2

(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine

Cat. No. B1328952
CAS RN: 1186662-45-2
M. Wt: 335.78 g/mol
InChI Key: KGBJFFJRVIQYJU-PHIMTYICSA-N
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Description

“(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine” is a chemical compound with the CAS Number: 1186662-45-2 . It has a molecular weight of 335.79 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18ClN3O3/c1-10-8-20(9-11(2)22-10)16(21)13-5-3-12(4-6-13)15-18-14(7-17)23-19-15/h3-6,10-11H,7-9H2,1-2H3/t10-,11+ . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 28°C .

Scientific Research Applications

  • Synthesis and Application in Heterocyclic Chemistry :

    • Rao et al. (2014) investigated the synthesis of 1,2,4-oxadiazoles, including derivatives similar to the mentioned compound, highlighting their significance in the realm of heterocyclic chemistry (Rao et al., 2014).
  • Investigations in Ring-Fission and Bond Cleavage Reactions :

    • Jäger et al. (2002) explored reactions involving chloromethyl-1,2,4-oxadiazole, demonstrating their potential in studying ring-fission and carbon-carbon bond cleavage reactions (Jäger et al., 2002).
  • Antimicrobial and Hemolytic Activity Studies :

    • Gul et al. (2017) synthesized 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and hemolytic activities, providing insights into their biological applications (Gul et al., 2017).
  • Antimalarial Activity Research :

    • Hutt et al. (1970) synthesized 1,3,4-oxadiazoles and evaluated their antimalarial activity, illustrating the potential use of such compounds in medical research (Hutt et al., 1970).
  • 2D-QSAR Study for Anti-Inflammatory Activity :

    • Somashekhar and Kotnal (2020) conducted a 2D-QSAR study of 1,3,4-oxadiazole derivatives, assessing their potential anti-inflammatory activity (Somashekhar & Kotnal, 2020).
  • Investigation of Novel Antibacterial and Antitubercular Agents :

    • Joshi et al. (2008) synthesized novel 1,3,4-oxadiazole derivatives and tested them for antibacterial and antitubercular activities, contributing to the search for new therapeutic agents (Joshi et al., 2008).
  • Molecular Structure and Vibrational Analysis :

    • Medetalibeyoğlu et al. (2019) focused on the molecular structure and vibrational analysis of a compound structurally related to 1,3,4-oxadiazoles, providing valuable information for chemical and physical characterization (Medetalibeyoğlu et al., 2019).
  • Spectral Analysis and Biological Evaluation :

    • Ur-Rehman et al. (2021) synthesized and conducted spectral analysis of 1,3,4-oxadiazole derivatives, assessing their biological activities for potential applications (Ur-Rehman et al., 2021).

Safety And Hazards

The compound is classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

[4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-10-8-20(9-11(2)22-10)16(21)13-5-3-12(4-6-13)15-18-14(7-17)23-19-15/h3-6,10-11H,7-9H2,1-2H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBJFFJRVIQYJU-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine

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